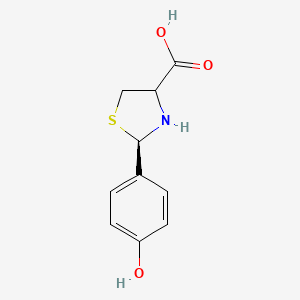

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8?,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPYJYQNZHPNGQ-YGPZHTELSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N[C@H](S1)C2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid typically involves the condensation of a thiazolidine derivative with a hydroxyphenyl compound. One common method is the reaction of 4-hydroxybenzaldehyde with L-cysteine in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The thiazolidine ring can be reduced to form thiazolidine-2,4-dione derivatives.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiazolidine-2,4-dione derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Compounds

This compound serves as a crucial building block in organic synthesis, particularly for the creation of more complex heterocyclic structures. It can be synthesized through the condensation of L-cysteine with 4-hydroxybenzaldehyde under controlled conditions, typically at temperatures ranging from 60-80°C in an aqueous medium.

Reactivity and Transformations

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions:

- Oxidation : The hydroxyphenyl group can be oxidized to form quinone derivatives.

- Reduction : The thiazolidine ring can be reduced to yield thiazolidine-2,4-dione derivatives.

- Substitution Reactions : The hydroxy group can participate in nucleophilic substitutions, leading to ether or ester derivatives.

Biological Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Studies have shown that its aromatic substituents influence its ability to scavenge free radicals, with phenolic hydroxyl groups playing a vital role in enhancing this activity . The compound has been tested against various radical scavenging assays, demonstrating effectiveness comparable to established antioxidants like ascorbic acid.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies suggest that it can inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory and Anticancer Activities

Preliminary studies have explored the therapeutic potential of this compound in treating inflammatory conditions and cancer. Its mechanism of action involves modulating various molecular pathways, potentially leading to reduced inflammation and tumor growth .

Industrial Applications

Material Development

In industrial settings, this compound is being explored for its properties in developing new materials. Its unique chemical structure allows it to function as a corrosion inhibitor and in the formulation of organic semiconductors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in redox reactions, contributing to its antioxidant properties. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy-Substituted Derivatives

- (2R/S,4R)-2-(2,4-Dimethoxyphenyl)thiazolidine-4-carboxylic acid (Compound 2g) :

- Activity : Exhibited 66.47% inhibition of mushroom tyrosinase at 20 μM, outperforming other derivatives in the study.

- Mechanism : The 2,4-dimethoxy groups enhance electron-donating effects, improving binding to the enzyme's active site.

- Comparison : Compound A lacks methoxy groups, which may reduce its tyrosinase inhibition potency compared to 2g .

Halogen-Substituted Derivatives

- 2-(4-Fluorophenyl)thiazolidine-4-carboxylic acid: Activity: Fluorine's electronegativity increases metabolic stability and membrane permeability.

- 2-(4-Chlorophenyl)- and 2-(2,6-Dichlorophenyl)-thiazolidine-4-carboxylic acid derivatives: Activity: Demonstrated antimalarial activity by inhibiting β-haematin formation (IC₅₀ < 10 μM).

Hydroxy-Substituted Derivatives

- (2R/S,4R)-2-(2,4-Dihydroxyphenyl)thiazolidine-4-carboxylic acid :

- (4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid :

Functional Group Modifications

Trifluoromethyl Derivatives

- (2R,4R)-2-(Trifluoromethyl)thiazolidine-4-carboxylic acid :

- Synthesis : Formed via reaction of trifluoroacetaldehyde with L-cysteine.

- Activity : The CF₃ group enhances metabolic resistance and enzyme binding via strong dipole interactions.

- Comparison : Compound A’s hydroxyl group prioritizes antioxidant activity, whereas CF₃ derivatives target specific enzyme pockets .

Metal-Complexing Derivatives

- (2R,4R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid (L1): Activity: Formed Fe(II) complexes with 98% antibacterial efficacy against Pseudomonas aeruginosa.

Stereochemical Variations

- (2S,4R)-2-Aryl-thiazolidine-4-carboxylic acids :

- Synthesis : Diastereomeric excess (de%) depends on aldehyde substituents. For example, ortho-hydroxy groups favor 2S,4R configurations via hydrogen bonding.

- Comparison : Compound A’s 2R configuration may influence receptor binding differently than 2S isomers, as seen in tyrosinase inhibition studies .

Biological Activity

(2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This compound consists of a thiazolidine ring with a hydroxyphenyl substituent, which contributes to its unique chemical characteristics and biological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The hydroxyphenyl group is thought to play a crucial role in redox reactions, enabling the compound to neutralize free radicals and reduce oxidative stress in biological systems.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents .

Anti-Inflammatory Effects

In addition to its antioxidant and antimicrobial capabilities, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antioxidant and Antimicrobial Evaluation

A comprehensive study evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated a strong correlation between the concentration of the compound and its ability to scavenge free radicals. Additionally, antimicrobial tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

The mechanism by which this compound exerts its biological effects involves interaction with multiple molecular targets. The hydroxy group is believed to contribute significantly to its redox behavior, while the thiazolidine ring may interact with enzymes and receptors involved in inflammation and oxidative stress responses.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyphenyl group + thiazolidine ring | Antioxidant, antimicrobial, anti-inflammatory |

| Thiazolidine-2,4-dione | Lacks hydroxy group | Limited antioxidant activity |

| 4-Hydroxyphenylthiazole | Hydroxyphenyl group + thiazole ring | Antimicrobial but less potent than thiazolidine derivative |

Q & A

Q. What are the primary synthetic routes for (2R)-2-(4-Hydroxyphenyl)thiazolidine-4-carboxylic acid, and how can reaction yields be optimized?

The synthesis of this compound and its derivatives typically involves amidation or condensation reactions. For example, derivatives of thiazolidine-4-carboxylic acid are synthesized by reacting precursors like (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid with various amines or aromatic groups under controlled conditions. Key optimization strategies include:

- Catalyst selection : Palladium or copper catalysts improve cyclization efficiency in heterocyclic systems .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields .

- Purification : Column chromatography or recrystallization ensures high purity, critical for pharmacological studies. Reported yields for analogous compounds range from 35.1% to 73.0% .

Q. Which analytical methods are most reliable for characterizing this compound’s structure and purity?

- 1H NMR : Confirms stereochemistry and functional groups (e.g., hydroxyl, carboxylic acid) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Assesses purity, especially for enantiomeric resolution in chiral derivatives .

- Elemental analysis : Matches experimental and theoretical C/H/N/S ratios to verify synthesis accuracy .

Q. How can aqueous solubility be experimentally determined for this compound, and what structural factors influence it?

Solubility can be measured via shake-flask methods in buffers (pH 1.2–7.4) at 25°C. Structural factors include:

- Hydroxyl groups : The 4-hydroxyphenyl moiety increases hydrophilicity but may reduce solubility in nonpolar solvents .

- Thiazolidine ring : Rigidity and hydrogen-bonding capacity affect dissolution kinetics .

- Derivatization : Methylation or acetylation of the hydroxyl group can modulate solubility for specific assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

- Substituent variation : Replace the 4-hydroxyphenyl group with halogenated, alkylated, or heteroaromatic groups to probe steric and electronic effects .

- Bioactivity assays : Test modified derivatives in enzyme inhibition (e.g., proteases) or antimicrobial assays. For example, adamantane-based derivatives showed enhanced activity in analogous studies .

- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities to target proteins, such as bacterial enzymes or cancer-related receptors .

Q. What methodologies are employed to study this compound’s interaction with enzymes like β-lactamases or peptidases?

- Kinetic assays : Measure IC50 values using fluorogenic substrates (e.g., nitrocefin for β-lactamases) .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- X-ray crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with the thiazolidine ring) .

Q. How should researchers address contradictory data in pharmacological studies, such as varying bioactivity across assays?

- Replicate conditions : Ensure consistent pH, temperature, and solvent systems (e.g., DMSO concentration in cell-based assays) .

- Control for stereochemistry : Verify enantiomeric purity, as the (2R) configuration may exhibit different activity compared to (2S) isomers .

- Cross-validate methods : Compare in vitro results (e.g., enzyme inhibition) with in silico predictions or animal models to identify assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.